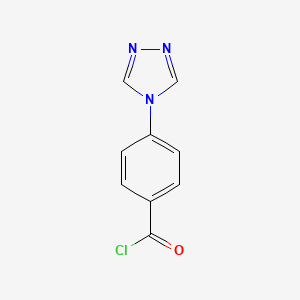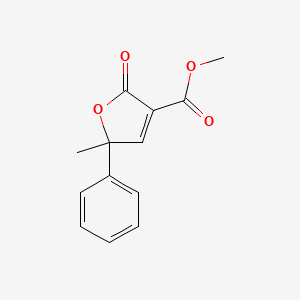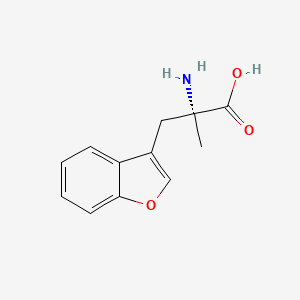
(R)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is an organic compound that contains a nitrogen atom in its structure. This compound is notable for its benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic strategies and innovative synthetic routes. For example, proton quantum tunneling has been used to construct benzofuran rings with high efficiency . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzofuran ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Applications De Recherche Scientifique
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other compounds, such as lysine and polypeptides.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound of ®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid, which also contains a benzofuran ring.
Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the furan ring.
Coumarin: A compound with a benzene ring fused to a lactone ring, structurally similar to benzofuran.
Uniqueness
®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is unique due to the presence of the amino and methyl groups on the benzofuran ring. These functional groups impart distinct chemical and biological properties, making the compound valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(1-benzofuran-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(13,11(14)15)6-8-7-16-10-5-3-2-4-9(8)10/h2-5,7H,6,13H2,1H3,(H,14,15)/t12-/m1/s1 |
Clé InChI |
IZCSVKMFOGNYEB-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@](CC1=COC2=CC=CC=C21)(C(=O)O)N |
SMILES canonique |
CC(CC1=COC2=CC=CC=C21)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
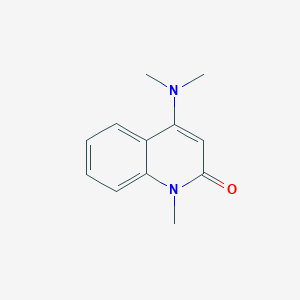
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
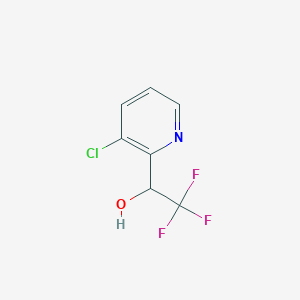
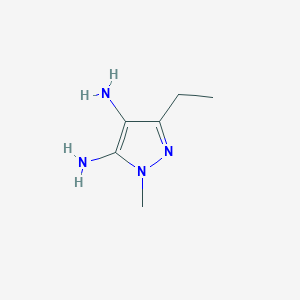

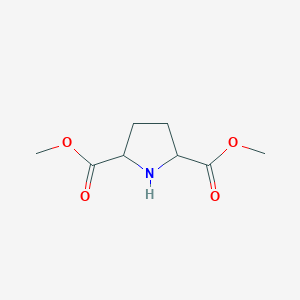
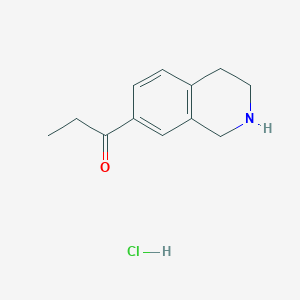
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)


